molecular formula C11H13N3O2 B13044116 Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 2060593-57-7

Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B13044116
CAS No.: 2060593-57-7
M. Wt: 219.24 g/mol
InChI Key: CIWPSKLSGIGCNJ-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous in an industrial setting due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers aligns with green chemistry principles, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to reduced expression of target genes involved in inflammation and autoimmune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2060593-57-7

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-7(2)8-5-4-6-9-12-10(11(15)16-3)13-14(8)9/h4-7H,1-3H3

InChI Key

CIWPSKLSGIGCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=NC(=NN21)C(=O)OC

Origin of Product

United States

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